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Compound of Interest

Compound Name: N-Desmethyl Apalutamide-d4

Cat. No.: B12375714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of N-Desmethyl Apalutamide-d4, a deuterated analog of the active metabolite of the potent
androgen receptor inhibitor, Apalutamide. This document details plausible synthetic routes, in-
depth characterization methodologies, and relevant quantitative data to support research and
development in prostate cancer therapeutics.

Introduction

Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of non-
metastatic castration-resistant prostate cancer (hmCRPC) and metastatic castration-sensitive
prostate cancer (MCSPC). It functions by binding to the ligand-binding domain of the androgen
receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated
transcription.[1] The primary active metabolite of Apalutamide is N-Desmethyl Apalutamide,
which is formed through metabolism by cytochrome P450 enzymes, predominantly CYP2C8
and CYP3A4.[2] N-Desmethyl Apalutamide is also pharmacologically active, exhibiting
approximately one-third of the activity of the parent compound.[1]

The use of stable isotope-labeled internal standards, such as N-Desmethyl Apalutamide-d4,
is crucial for the accurate quantification of the analyte in biological matrices during
pharmacokinetic and metabolic studies.[3] Deuteration at specific sites can also intentionally
alter the metabolic profile of a drug, a strategy employed to improve pharmacokinetic
parameters.[4][5]
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Synthesis of N-Desmethyl Apalutamide-d4

A specific, detailed synthetic protocol for N-Desmethyl Apalutamide-d4 is not readily available
in the public domain. However, based on the synthesis of deuterated Apalutamide analogs and
general organic chemistry principles, a plausible synthetic route can be proposed.[4][6] The
synthesis would likely involve the preparation of a deuterated Apalutamide precursor followed
by N-demethylation.

A potential synthetic approach involves the use of deuterated methylating agents in the final
steps of the Apalutamide synthesis to introduce the deuterium labels. For instance, a key
intermediate could be methylated using a deuterated methyl source (e.g., CD3I) to produce
deuterated Apalutamide. Subsequent N-demethylation would then yield N-Desmethyl
Apalutamide, retaining the deuterium labels on other parts of the molecule if desired.

Alternatively, a more direct approach would involve the synthesis of N-Desmethyl Apalutamide
followed by a deuteration step. However, this may be less efficient due to the potential for non-
specific deuterium exchange. A more likely route is the synthesis from a deuterated precursor.

A generalized synthetic scheme for Apalutamide often involves the coupling of two key
intermediates.[7][8] To synthesize a d4 analog, one of these intermediates would need to be
synthesized using deuterated starting materials.

Proposed Synthetic Workflow:

Synthesis of Deuterated Apalutamide }—b{ N-Demethylation N-Desmethyl Apalutamide-d4 Purification and Characterization

Deuterated Precursor Synthesis }—b{ Coupling Reaction }—»

Click to download full resolution via product page
Caption: Proposed synthetic workflow for N-Desmethyl Apalutamide-d4.

Characterization of N-Desmethyl Apalutamide-d4

The characterization of N-Desmethyl Apalutamide-d4 involves a combination of
chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS is the primary analytical technique for the quantification of Apalutamide and its

metabolites in biological fluids.[3][9] The following is a detailed protocol for the analysis of N-

Desmethyl Apalutamide-d4 in human plasma.

Experimental Protocol: LC-MS/MS Quantification

o Materials and Reagents:

Analytes: N-Desmethyl Apalutamide-d4 (as internal standard), N-Desmethyl
Apalutamide

Internal Standard (IS): A suitable stable isotope-labeled compound if N-Desmethyl
Apalutamide-d4 is the analyte of interest (e.g., N-Desmethyl Apalutamide-d7).

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

Additives: Formic acid

Matrix: Drug-free human plasma

o Sample Preparation (Protein Precipitation):[10][11]

[¢]

Thaw plasma samples to room temperature.

To 50 pL of plasma, add 10 pL of the internal standard working solution.

Add 100 pL of acetonitrile containing 0.1% formic acid to precipitate proteins.

Vortex the mixture for 5 minutes.

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

Transfer 100 pL of the supernatant to an autosampler vial.

Inject 1.0 pL into the LC-MS/MS system.
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« LC-MS/MS Conditions:[9][11]

o

LC System: A validated UPLC or HPLC system.

o Column: A suitable C18 column (e.g., Ultimate XB-C18, 50 x 4.6 mm, 5 um).[9]

o Mobile Phase:

s Solvent A: 0.1% formic acid in water

s Solvent B: 0.1% formic acid in acetonitrile

o Gradient: Isocratic elution with 55% Solvent B at a flow rate of 0.4 mL/min.[9]

o Column Temperature: 40°C.

o Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source in positive ion mode.

o MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and
product ions of N-Desmethyl Apalutamide-d4 and its non-deuterated counterpart would
need to be optimized.

LC-MS/MS Analysis Workflow:
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Caption: Workflow for the quantification of N-Desmethyl Apalutamide-d4 by LC-MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural confirmation of the synthesized
N-Desmethyl Apalutamide-d4. The absence of specific proton signals and the corresponding
changes in the carbon spectrum would confirm the positions of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the synthesized molecule, which provides
confirmation of its elemental composition and the number of deuterium atoms incorporated.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Apalutamide and its active
metabolite, N-Desmethyl Apalutamide, in human subjects.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide at Steady-
State[2][12][13]

Parameter Apalutamide N-Desmethyl Apalutamide
Cmax (mcg/mL) 6.0 (1.7) 5.9 (1.0)

AUC (mcg-h/mL) 100 (32) 124 (23)

Half-life (t2) ~3-4 days ~4.6 days[14]

Protein Binding 96% 95%

Apparent Volume of

o 276 L
Distribution (Vd/F)
Apparent Clearance (CL/F) 2.0L/n 1.5L/h
Accumulation Ratio (at 240
~5-fold ~85.2-fold
mg/day)
Time to Steady-State ~4 weeks ~4 weeks

Values are presented as mean (standard deviation) where available.
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Table 2: In Vitro Activity of Apalutamide and N-Desmethyl Apalutamide[1]

Compound Androgen Receptor Inhibition
Apalutamide Potent inhibitor
N-Desmethyl Apalutamide ~1/3 the activity of Apalutamide

Signaling and Metabolic Pathways
Androgen Receptor Signaling Pathway and Inhibition by
Apalutamide

Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect
by inhibiting the androgen receptor signaling pathway at multiple steps.[1][15]
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Caption: Inhibition of the Androgen Receptor signaling pathway by Apalutamide.
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Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver to its active metabolite, N-Desmethyl
Apalutamide.[2]

Apalutamide N-demethylation

N-Desmethyl Apalutamide
——————————————————————————————— (Active Metabolite)

Click to download full resolution via product page

CYP2C8 &
CYP3A4
(Liver Enzymes)

Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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